(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine
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Overview
Description
(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Evaluation in Antimicrobial Applications
The compound has been utilized in synthesizing novel series of compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole through the Biginelli reaction. These compounds have been evaluated for their antibacterial and antifungal activity, showcasing the potential of this compound in antimicrobial research (Vora & Vyas, 2019).
Role in Neurokinin-1 Receptor Antagonism
The compound has been used in the synthesis of high-affinity, brain-penetrant, hydroisoindoline-based neurokinin-1 (NK(1)) receptor antagonists. These antagonists are significant in preclinical species for their prolonged central action and minimal drug-drug interaction, indicating their importance in neurological research (Jiang et al., 2009).
In Pharmaceutical Synthesis
This compound has been instrumental in the synthesis of key chiral intermediates like (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, crucial for the synthesis of medications like aprepitant. The synthesis process involves enzymes derived from Burkholderia cenocepacia, highlighting its utility in developing pharmaceuticals (Yu et al., 2018).
Application in LC-Tandem Mass Spectrometry
3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a derivative, has been applied in the derivatization of biogenic amines for their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS), showcasing the compound's application in analytical chemistry (Jastrzębska et al., 2018).
Use in Structural Chemistry
The compound contributes to the study of molecular conformations and the formation of dimensional networks in structural chemistry. It's essential in understanding how molecular structures interact and form larger complexes, as seen in crystallography research (Li et al., 2012).
properties
Product Name |
(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine |
---|---|
Molecular Formula |
C17H21F6N3 |
Molecular Weight |
381.36 g/mol |
IUPAC Name |
(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C17H21F6N3/c1-2-3-4-14-10-25-15(24)26(14)6-5-11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h7-9,14H,2-6,10H2,1H3,(H2,24,25)/t14-/m1/s1 |
InChI Key |
OJDAJFVUJSNUHG-CQSZACIVSA-N |
Isomeric SMILES |
CCCC[C@@H]1CN=C(N1CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
CCCCC1CN=C(N1CCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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